Cas no 2067-84-7 (1H,2H,3H,4H-pyrido[2,3-b]pyrazine-2,3-dione)
1H,2H,3H,4H-pyrido[2,3-b]pyrazine-2,3-dione Chemical and Physical Properties
Names and Identifiers
-
- Pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione
- 1,4-DIHYDRO-PYRIDO[2,3-B]PYRAZINE-2,3-DIONE
- 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
- Pyrido[2,3-b]pyrazine-2,3-dione,1,4-dihydro-
- 2,3-Dihydroxy-1,4,5-triaza-naphthalin
- 2,3-Dihydroxy-pyrido-<2,3-b>pyrazin
- 2,3-Dihydroxy-pyrido<2.3>2,3-Dihydroxy-1,4,5-triazanaphthalin
- 2,3-Dihydroxy-1,4,5-triazanaphthalene
- 2,3-Dihydroxypyrido[2,3-b]pyrazine
- NSC 91561
- 1H,2H,3H,4H-pyrido[2,3-b]pyrazine-2,3-dione
- DTXSID60174716
- CCG-43355
- 1, 4-dihydropyrido[2, 3-b]pyrazine-2, 3-dione
- AKOS005616286
- SR-01000530586
- Pyrido[2,3-diol
- 1,4-Dihydropyrido(2,3-b)pyrazine-2,3-dione
- Pyrido(2,3-b)pyrazine-2,3-dione, 1,4-dihydro-
- SR-01000530586-1
- CAA06784
- SCHEMBL360425
- SR-01000633283-1
- BDBM50170280
- AC-18812
- CHEMBL27808
- 2,3-DIHYDROXYPYRIDO(2,3-B)PYRAZINE
- EINECS 218-186-9
- MFCD02091226
- VU0104490-2
- AB-323/25048514
- FT-0686794
- Pyrido(2,3-b)pyrazine-2,3-diol
- UNII-IE8SL7WJ9C
- Oprea1_228486
- NSC-91561
- HMS547K02
- 2067-84-7
- WLN: T66 BN EN GNJ CQ DQ
- NSC91561
- 1,4,5-TRIAZA-2,3-DIHYDROXYNAPHTHALENE
- Pyrido[2,3-b]pyrazine-2,3-dione, 1,4-dihydro-
- EU-0052593
- Maybridge1_002158
- ZTCJWOFMAWQWRD-UHFFFAOYSA-N
- NS00026714
- Oprea1_563649
- IE8SL7WJ9C
- F6170-0030
- Pyrido[2,3-dione, 1,4-dihydro-
- MS-2219
- pyrido[3,2-b]pyrazine-2,3-diol
- BTB 09826
- pyrido[3,2-b]pyrazine-2,3(1H,4H)-dione
- STK763282
- DB-066294
- 1,4,5-Triazanaphthalene, 2,3-dihydroxy-
- DTXCID4097207
- Pyrido(2,3-b)pyrazine-2,3-dione, 1,4-dihydro-(8CI)(9CI)
- Pyrido(2,3-b)pyrazine-2,3-dione, 1,4-dihydro-(8CI)
- 1H,5H-pyrido[2,3-b]pyrazine-2,3-dione
-
- MDL: MFCD02091226
- Inchi: 1S/C7H5N3O2/c11-6-7(12)10-5-4(9-6)2-1-3-8-5/h1-3H,(H,9,11)(H,8,10,12)
- InChI Key: ZTCJWOFMAWQWRD-UHFFFAOYSA-N
- SMILES: O=C1C(NC2=C(C=CC=N2)N1)=O
Computed Properties
- Exact Mass: 163.03800
- Monoisotopic Mass: 163.038176411g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 71.1Ų
Experimental Properties
- Density: 1.424±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 413-415 ºC
- Solubility: Very slightly soluble (0.95 g/l) (25 º C),
- PSA: 78.61000
- LogP: -0.38860
1H,2H,3H,4H-pyrido[2,3-b]pyrazine-2,3-dione Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H,2H,3H,4H-pyrido[2,3-b]pyrazine-2,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 138622-5g |
1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione, 95%+ |
2067-84-7 | 95% | 5g |
$1864.00 | 2023-09-07 | |
| Matrix Scientific | 138622-10g |
1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione, 95%+ |
2067-84-7 | 95% | 10g |
$2351.00 | 2023-09-07 | |
| Chemenu | CM168776-5g |
1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione |
2067-84-7 | 95% | 5g |
$389 | 2021-08-05 | |
| Chemenu | CM168776-10g |
1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione |
2067-84-7 | 95% | 10g |
$486 | 2021-08-05 | |
| Chemenu | CM168776-25g |
1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione |
2067-84-7 | 95% | 25g |
$879 | 2021-08-05 | |
| Chemenu | CM168776-100g |
1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione |
2067-84-7 | 95% | 100g |
$1959 | 2021-08-05 | |
| TRC | D456448-10mg |
1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione |
2067-84-7 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D456448-50mg |
1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione |
2067-84-7 | 50mg |
$ 185.00 | 2022-06-05 | ||
| TRC | D456448-100mg |
1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione |
2067-84-7 | 100mg |
$ 275.00 | 2022-06-05 | ||
| Alichem | A029192795-10g |
Pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione |
2067-84-7 | 95% | 10g |
$606.04 | 2023-09-02 |
1H,2H,3H,4H-pyrido[2,3-b]pyrazine-2,3-dione Suppliers
1H,2H,3H,4H-pyrido[2,3-b]pyrazine-2,3-dione Related Literature
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 1H,2H,3H,4H-pyrido[2,3-b]pyrazine-2,3-dione
Comprehensive Overview of 1H,2H,3H,4H-pyrido[2,3-b]pyrazine-2,3-dione (CAS No. 2067-84-7): Properties, Applications, and Research Insights
The compound 1H,2H,3H,4H-pyrido[2,3-b]pyrazine-2,3-dione (CAS No. 2067-84-7) is a heterocyclic organic molecule with a unique fused ring structure. Its chemical framework combines pyridine and pyrazine moieties, making it a subject of interest in pharmaceutical and material science research. The pyrido[2,3-b]pyrazine core is known for its electron-rich properties, which contribute to its versatility in synthetic applications. Researchers often explore its derivatives for potential bioactivity, particularly in drug discovery targeting neurological and metabolic disorders.
In recent years, the demand for novel heterocyclic compounds like 1H,2H,3H,4H-pyrido[2,3-b]pyrazine-2,3-dione has surged due to their role in developing small-molecule therapeutics. Its structural similarity to purine bases also makes it a candidate for nucleic acid mimicry studies. A growing trend in scientific literature focuses on its potential as a fluorescence probe or metal-chelating agent, aligning with the broader interest in sustainable chemistry and green synthesis methods.
The synthesis of CAS 2067-84-7 typically involves cyclization reactions of diamine precursors with diketones, a process optimized for high yield and purity. Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for characterizing its purity, as impurities may affect its performance in downstream applications. Notably, its stability under physiological conditions has prompted investigations into its drug-likeness and ADME profiles (absorption, distribution, metabolism, excretion).
Beyond pharmaceuticals, pyrido[2,3-b]pyrazine-2,3-dione derivatives have shown promise in organic electronics, particularly as electron-transport materials in OLEDs (organic light-emitting diodes). This aligns with the global push for energy-efficient technologies. Researchers are also examining its role in catalysis, where its nitrogen-rich structure facilitates ligand design for transition-metal complexes.
Environmental and safety studies confirm that 1H,2H,3H,4H-pyrido[2,3-b]pyrazine-2,3-dione exhibits low ecotoxicity, making it suitable for industrial-scale applications. However, handling guidelines emphasize standard laboratory precautions to avoid inhalation or dermal exposure. Its biodegradability profile is under active investigation, reflecting the broader scientific focus on eco-friendly chemicals.
Frequently asked questions about this compound include its solubility (notably in polar solvents like DMSO and methanol), storage conditions (recommended at 2–8°C under inert atmosphere), and scalability of synthetic routes. Recent patents highlight modified derivatives of CAS 2067-84-7 for kinase inhibition, addressing the need for targeted cancer therapies. These developments underscore its relevance in precision medicine.
In summary, 1H,2H,3H,4H-pyrido[2,3-b]pyrazine-2,3-dione represents a multifaceted compound with expanding applications. Its integration into high-throughput screening libraries and computational drug design platforms further solidifies its importance in modern chemistry. Future research may explore its utility in bioconjugation or as a scaffold for multi-functional materials, driven by interdisciplinary innovation.
2067-84-7 (1H,2H,3H,4H-pyrido[2,3-b]pyrazine-2,3-dione) Related Products
- 91673-75-5(Pyrido[2,3-b]pyrazine-2,3-dione,6-amino-1,4-dihydro-)
- 144435-01-8(Pyrido[2,3-b]pyrazine-2,3-dione,1,4-dihydro-8-methyl-)
- 118470-93-2(Pyrido[2,3-b]pyrazine-2,3-dione,4-ethyl-1,4-dihydro-)
- 35252-00-7(Pyrido[2,3-b]pyrazine-2,3-dione,1,4-dihydro-1,4-dimethyl-)
- 144435-06-3(6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-2,3-dione)
- 168123-82-8(7-bromo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-2,3-dione)
- 80708-25-4(4-methyl-1H,2H,3H,4H-pyrido2,3-bpyrazine-2,3-dione)
- 144435-02-9(Pyrido[2,3-b]pyrazine-2,3-dione,1,4-dihydro-7-methyl-)
- 67074-78-6(Pyrido[2,3-b]pyrazin-2(1H)-one, 3,4-dihydro-)
- 67074-71-9(pyrido[2,3-b]pyrazine-2,3-dione, 1,4-dihydro-1-methyl- (9ci))